Calcium 4-dodecylphenolate
Description
Contextualization within Alkylphenolate Compound Chemistry
Alkylphenols are a broad class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl chains. made-in-china.com They are typically produced through the alkylation of phenol with an appropriate alkene. made-in-china.com The length and branching of the alkyl chain, as well as its position on the phenol ring, significantly influence the physical and chemical properties of the resulting compound. google.com
Chemical Classification and Structure:
Alkylphenols can be broadly categorized based on the length of their alkyl chains. Short-chain alkylphenols include compounds like cresols (methylphenols) and xylenols (dimethylphenols). made-in-china.com Long-chain alkylphenols (LCAPs), such as propylphenol, butylphenol, octylphenol, nonylphenol, and dodecylphenol (B1171820), are of significant commercial importance. made-in-china.com Calcium 4-dodecylphenolate falls under the category of metal salts of long-chain alkylphenols. The "4-" in its name indicates that the dodecyl group is attached to the fourth carbon atom of the phenol ring, para to the hydroxyl group. This para-substitution is a common feature in commercially produced alkylphenols.
Structure-Activity Relationships:
The structure of an alkylphenolate has a direct bearing on its activity. For instance, in the context of their estrogenic activity, the size and branching of the alkyl group, as well as its position on the phenol ring, are critical. google.com Research has shown that the para position is optimal for this activity, and increased branching of the alkyl group can enhance it. google.com While this specific activity is not the primary function of this compound in its industrial applications, it highlights the principle that subtle changes in molecular architecture can lead to significant differences in chemical behavior. In its role as a lubricant additive, the long dodecyl chain ensures oil solubility, while the calcium phenate moiety provides the detergency and acid-neutralizing capability.
Comparative Analysis:
When compared to other alkylphenols, dodecylphenol's long alkyl chain makes it particularly effective in applications requiring high oil solubility. Shorter-chain alkylphenols, while also used in various industries, may not offer the same level of performance in lubricating oils. For example, in a comparative study of alkylphenols, those with longer carbon chains demonstrated different toxicological profiles and effects on cellular lipid composition, underscoring the influence of the alkyl chain length. chempoint.com The choice of dodecylphenol as a precursor for lubricant and PVC additives is therefore a deliberate one, driven by the desirable balance of properties its specific structure imparts.
Historical Trajectories and Evolution of Alkylphenolate Applications
The use of alkylphenolate additives, particularly in motor oils, has a history stretching back several decades. Prior to 1990, barium and calcium salts of alkylphenolate additives were already in production and played a significant role in the formulation of motor oils. pcc.eu These early additives provided essential detergency and antioxidant properties.
The evolution of alkylphenolate applications has been closely tied to the advancements in engine technology and the increasing demands for higher performance lubricants. Initially, simple neutral calcium phenates were used. However, as engine operating conditions became more severe, the need for additives with greater acid-neutralizing capabilities grew. This led to the development of "overbased" or "superbasic" calcium phenates. researchgate.net
The synthesis of these more complex additives involves reacting the alkylphenol with a stoichiometric excess of a metal base, such as calcium hydroxide (B78521), and then treating the mixture with carbon dioxide. google.comresearchgate.net This process results in the formation of a colloidal dispersion of metal carbonate (e.g., calcium carbonate) stabilized by the phenate molecules. This "overbasing" significantly increases the Total Base Number (TBN) of the additive, enhancing its ability to neutralize acidic byproducts of combustion and oil oxidation, thereby protecting engine components from corrosion. researchgate.net
The transition from neutral to overbased calcium phenates represents a key evolutionary step in lubricant additive technology. Research has continuously focused on improving the performance of these additives by modifying their chemical structure, for example, by incorporating other functional groups to enhance their antioxidant, anti-wear, and detergent properties. ijcce.ac.irresearchgate.net
In the realm of polymer additives, the use of calcium phenates as heat stabilizers for PVC has also evolved. Initially, lead-based stabilizers were common but have been largely phased out due to environmental concerns. pe100plus.com This has paved the way for alternative stabilizer systems, including those based on calcium salts. Calcium phenates contribute to the thermal stability of PVC by neutralizing the hydrogen chloride (HCl) gas that is released during thermal degradation, a process that can lead to discoloration and loss of mechanical properties. justia.compvcchemical.com They can also replace unstable chlorine atoms in the PVC polymer chain, further inhibiting the degradation process. pvcchemical.comnovistagroup.com The development of mixed metal stabilizers, often combining calcium and zinc compounds, represents a further refinement in this field, offering synergistic effects for improved performance. pe100plus.com
Detailed Research Findings
Physico-Chemical Properties of this compound
The following table summarizes key physical and chemical properties of this compound and its precursor, 4-dodecylphenol (B94205).
| Property | Value for this compound | Value for 4-Dodecylphenol | Source(s) |
| Molecular Formula | C36H58CaO2 | C18H30O | researchgate.netpcc.eu |
| Molecular Weight | 562.92 g/mol | 262.43 g/mol | researchgate.net |
| Boiling Point | 376.6 °C at 760 mmHg | 313 °C at 760 mmHg | chempoint.comresearchgate.net |
| Flash Point | 216.5 °C | 160 °C | chempoint.comresearchgate.net |
| Solubility | Limited solubility in water; soluble in organic solvents. | Difficult to dissolve in water; very soluble in aliphatic alcohols, ketones, esters, and aliphatic hydrocarbons. | pcc.eujustia.com |
| Appearance | - | Dense, viscous, light yellow liquid. | pcc.eu |
Performance as a Lubricant Additive
This compound, particularly in its overbased form, is a multifunctional additive in lubricating oils, primarily acting as a detergent and an acid neutralizer.
| Performance Metric | Observation | Source(s) |
| Detergency | Effectively reduces the formation of deposits, such as sludge and varnish, on engine parts. | made-in-china.commade-in-china.com |
| Acid Neutralization | The overbased form has a high Total Base Number (TBN), enabling it to neutralize acidic byproducts of combustion and oil oxidation, thus preventing corrosive wear. | made-in-china.com |
| Antioxidant Properties | Exhibits resistance to oxidation at high temperatures, contributing to the overall stability of the lubricating oil. | made-in-china.commade-in-china.com |
| Compatibility | Shows good compatibility with other common lubricant additives. | made-in-china.com |
Performance as a PVC Heat Stabilizer
This compound contributes to the thermal stability of Polyvinyl Chloride (PVC) through several mechanisms.
| Stabilization Mechanism | Description | Source(s) |
| HCl Neutralization | Reacts with and neutralizes hydrogen chloride (HCl) gas, which is released during the thermal degradation of PVC and acts as a catalyst for further degradation. | justia.compvcchemical.comnovistagroup.com |
| Substitution of Labile Chlorine Atoms | Replaces unstable chlorine atoms (e.g., allylic chlorides) in the PVC polymer chain with more stable phenolate (B1203915) groups, thereby inhibiting the initiation of dehydrochlorination. | pvcchemical.comnovistagroup.com |
| Synergistic Effects | Can be used in combination with other metal-based stabilizers, such as zinc compounds, to achieve synergistic improvements in thermal stability and color retention. | pe100plus.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50910-68-4 |
|---|---|
Molecular Formula |
C36H58CaO2 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
calcium;4-dodecylphenolate |
InChI |
InChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2 |
InChI Key |
JPOLXALETSGQNT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Calcium 4 Dodecylphenolate
Precursor Synthesis and Alkylation Strategies
The primary precursor for calcium 4-dodecylphenolate is 4-dodecylphenol (B94205), which is synthesized through the alkylation of phenol (B47542). The control over the alkylation process is critical in determining the structure and properties of the final product.
Olefin Alkylation of Phenol and Isomer Distribution
The most common method for synthesizing dodecylphenol (B1171820) is the Friedel-Crafts alkylation of phenol with an olefin, typically 1-dodecene (B91753) or a branched isomer like tetrapropylene. This reaction is generally catalyzed by an acid. The position of the dodecyl group on the phenol ring is a key factor influencing the properties of the resulting dodecylphenol. The alkyl group can attach at the ortho, meta, or para position relative to the hydroxyl group. Due to the directing effect of the hydroxyl group, the alkylation predominantly yields ortho and para isomers. The para-isomer, 4-dodecylphenol, is often the desired product due to steric and stability factors.
Various catalysts are employed to influence the isomer distribution. These include:
Acid Catalysts: Traditional acid catalysts such as sulfuric acid, phosphoric acid, and aluminum chloride can be used. However, these can lead to a mixture of isomers and byproducts.
Activated Clay: Dried activated clay can serve as a solid acid catalyst, offering easier separation from the reaction mixture.
Ion Exchange Resins: Acidic ion exchange resins are also utilized to promote the alkylation reaction, providing high selectivity and minimizing waste.
Heteropoly Acids: These catalysts can offer high conversion of the olefin and high selectivity towards the desired alkylphenol isomer under adiabatic conditions.
Zeolites: Large-pore zeolites have demonstrated effectiveness in the selective formation of para-alkylated phenols at higher temperatures.
The choice of catalyst and reaction conditions (temperature, pressure, and reactant ratios) plays a significant role in controlling the ratio of para to ortho isomers. Generally, higher temperatures tend to favor the thermodynamically more stable para isomer.
Control of Alkyl Chain Branching and Positional Isomerism in Dodecylphenol Synthesis
The structure of the dodecyl chain, whether linear or branched, also impacts the final properties of the calcium phenolate (B1203915). The use of linear alpha-olefins like 1-dodecene tends to produce a linear alkyl chain attached to the phenol. In contrast, using branched olefins such as tetrapropylene (a tetramer of propene) results in a highly branched dodecyl group.
The control of positional isomerism (ortho vs. para) is a critical aspect of dodecylphenol synthesis. Shape-selective catalysts, such as certain zeolites, can be employed to preferentially produce the para-isomer. The pore structure of these catalysts can restrict the formation of the bulkier ortho-isomer, thus favoring the linear para-substituted product. For instance, large-pore zeolites have been shown to be efficient in the selective formation of para-cyclohexylphenol at elevated temperatures, a principle that can be extended to dodecylphenol synthesis. The use of silica-supported aluminum phenolate catalysts has also been shown to exhibit ortho-selectivity for the introduction of the first alkyl group.
Calcium Phenolate Formation Pathways
Once 4-dodecylphenol is synthesized, the next step is the formation of the calcium salt. This can be achieved through several chemical pathways.
Direct Calcification and Metalation Reactions
Direct calcification, or metalation, is a common method for producing this compound. This process involves the direct reaction of 4-dodecylphenol with a calcium base, typically calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO).
The reaction is generally carried out in a solvent, and often in the presence of a promoter to facilitate the reaction. Dihydric alcohols, such as ethylene (B1197577) glycol, are frequently used as promoters. The promoter aids in the dissolution of the calcium base and facilitates its reaction with the less acidic phenol. The reaction mixture is heated to drive the reaction to completion and to remove water formed as a byproduct. This direct reaction can be represented by the following general equation:
2 R-Ar-OH + Ca(OH)₂ → (R-Ar-O)₂Ca + 2 H₂O
Where R is the dodecyl group and Ar is the phenyl group.
This method is widely used in the industrial production of calcium alkylphenates for lubricant additives. Often, an excess of the calcium base is used, which can then be carbonated to produce overbased calcium phenates, which provide enhanced acid-neutralizing capabilities in lubricating oils.
Transmetalation and Salt Exchange Methodologies
An alternative route to this compound involves a two-step process utilizing transmetalation or salt exchange (also known as metathesis). In this approach, a more reactive organometallic precursor, typically a sodium phenate, is first synthesized. The sodium dodecylphenolate is then reacted with a calcium salt, such as calcium chloride (CaCl₂), in a double displacement reaction.
The initial step involves the neutralization of 4-dodecylphenol with a strong sodium base, such as sodium hydroxide (NaOH), to form sodium 4-dodecylphenolate:
R-Ar-OH + NaOH → R-Ar-ONa + H₂O
The resulting sodium phenate is then reacted with a soluble calcium salt. The insolubility of the resulting calcium phenolate in certain solvents or the formation of a salt byproduct that is insoluble can drive the reaction to completion:
2 R-Ar-ONa + CaCl₂ → (R-Ar-O)₂Ca + 2 NaCl
This method can offer advantages in terms of reaction control and purity of the final product, as the stoichiometry can be precisely controlled.
Derivatization and Advanced Structural Modification Techniques
Further functionalization of this compound can be carried out to enhance its properties as a lubricant additive. These modifications can be directed at the aromatic ring, the alkyl chain, or by introducing additional functional groups.
One of the most common derivatizations is sulfurization . This process involves reacting the calcium dodecylphenolate with elemental sulfur or sulfur chlorides (SCl₂ or S₂Cl₂). Sulfurization introduces sulfur bridges between the phenolate rings, which can enhance the thermal and oxidative stability of the molecule, as well as its load-carrying and anti-wear properties. The reaction is typically carried out at elevated temperatures, and the degree of sulfurization can be controlled by the reaction conditions and the amount of sulfurizing agent used.
Another important modification is the Mannich reaction . This reaction involves the aminoalkylation of the aromatic ring of the calcium phenolate. In a typical Mannich reaction, the phenolate is reacted with formaldehyde (B43269) and a primary or secondary amine. This introduces an aminomethyl group onto the aromatic ring, which can improve the dispersancy of the additive, helping to keep engine components clean.
Carboxylation is another potential modification, where a carboxyl group is introduced onto the aromatic ring. This can be achieved through various carboxylation reactions, potentially enhancing the detergency and rust-inhibiting properties of the additive.
Overbasing Processes for Hyperbasic Calcium Phenolates
The synthesis of hyperbasic calcium phenolates involves the incorporation of a stoichiometric excess of a metal base, typically calcium carbonate, into the phenolate structure. This process imparts a high level of alkalinity to the molecule, a critical property for its application as a detergent and acid scavenger in lubricating oils. The overbasing of this compound is a multi-step process that begins with the neutralization of 4-dodecylphenol with a calcium source, such as calcium hydroxide or calcium oxide, to form the neutral calcium phenate.
The subsequent overbasing is typically achieved by introducing carbon dioxide into a reaction mixture containing the neutral phenate, a promoter such as an alcohol or glycol, and an excess of the calcium base. The promoter plays a crucial role in facilitating the dispersion of the calcium carbonate within the organic medium. The reaction is carefully controlled to ensure the formation of a stable, colloidal dispersion of calcium carbonate within the phenate matrix.
The Total Base Number (TBN) is a key parameter for overbased products, indicating the amount of acid the substance can neutralize. The final TBN of the hyperbasic calcium phenolate is influenced by several factors, including the molar ratios of the reactants, the type of promoter used, and the reaction conditions such as temperature and pressure. While specific yields can vary depending on the proprietary nature of industrial processes, the objective is to maximize the incorporation of the basic material while maintaining product stability and solubility.
Table 1: Representative Reaction Parameters for Overbasing of Calcium Alkylphenates
| Parameter | Value Range |
| Molar Ratio (Alkylphenol:Calcium Hydroxide) | 1 : 1.5 - 1 : 3 |
| Promoter | Ethylene Glycol, Methanol |
| Carbonating Agent | Carbon Dioxide (gas) |
| Reaction Temperature | 120 - 180 °C |
| Desired Property | High Total Base Number (TBN) |
Note: This table represents typical ranges found in patent literature for the overbasing of alkylphenates and may not reflect the exact parameters for every specific process.
Sulfurization and Thiobis[dodecylphenolate] Analog Synthesis
Sulfurization of this compound introduces sulfur bridges between two or more dodecylphenol moieties, leading to the formation of sulfurized calcium dodecylphenates, including thiobis[dodecylphenolate] analogs. This transformation enhances the antioxidant and anti-wear properties of the resulting compound.
The synthesis is typically carried out by reacting 4-dodecylphenol with elemental sulfur in the presence of a calcium base. The reaction proceeds through the formation of a calcium phenate intermediate, which then reacts with sulfur. The degree of sulfurization, and thus the length of the sulfur bridges, can be controlled by adjusting the molar ratio of sulfur to the phenate.
A common method involves the reaction of dodecylphenol with calcium hydroxide or calcium oxide and elemental sulfur. An alkylene glycol is often used as a promoter to facilitate the reaction. The reaction temperature is a critical parameter, with higher temperatures generally favoring a higher degree of sulfurization. The resulting product is a complex mixture of sulfurized phenates with varying sulfur bridge lengths.
Table 2: Reactant Ratios for the Synthesis of Sulfurized Calcium Dodecylphenate
| Reactant | Molar Ratio (per mole of Dodecylphenol) |
| Calcium Hydroxide/Oxide | 0.3 - 0.7 |
| Elemental Sulfur | 1.6 - 3.0 |
| Alkylene Glycol (Promoter) | 0.13 - 0.6 |
Source: Adapted from patent literature describing the synthesis of sulfurized alkaline earth metal dodecylphenates.
Reaction Kinetics and Mechanistic Studies in this compound Synthesis
Detailed kinetic and mechanistic studies specifically focused on the synthesis of this compound are not extensively reported in publicly available literature, likely due to the proprietary nature of industrial processes. However, general principles of related reactions provide a basis for understanding the underlying chemical processes.
The initial formation of the calcium phenolate from 4-dodecylphenol and a calcium base is an acid-base neutralization reaction. The rate of this reaction is influenced by factors such as the particle size and reactivity of the calcium base, the reaction temperature, and the presence of any promoters that can enhance the solubility and reactivity of the reactants.
The mechanism of overbasing is understood to involve the formation of a microemulsion or reverse micelle system, where the polar calcium carbonate is stabilized within the nonpolar organic medium by the surfactant-like calcium phenate. The role of the promoter is to facilitate the interaction between the inorganic base and the organic phase. The reaction is believed to be diffusion-controlled, with the rate of carbon dioxide introduction and its subsequent reaction with the calcium base being key steps.
The sulfurization process is thought to proceed via a nucleophilic substitution mechanism. The phenoxide ion, being a strong nucleophile, attacks the electrophilic sulfur. The exact nature of the reactive sulfur species and the mechanism of sulfur bridge formation are complex and can be influenced by the reaction conditions.
Further research, including detailed kinetic modeling and spectroscopic studies, would be beneficial to provide a more comprehensive and quantitative understanding of the reaction kinetics and mechanistic pathways involved in the synthesis and transformation of this compound.
Mechanistic Investigations of Calcium 4 Dodecylphenolate in Applied Chemical Systems
Polymer Stabilization Mechanisms
The degradation of polymers, particularly halogenated polymers such as polyvinyl chloride (PVC), is a significant concern that can lead to the deterioration of their physical and chemical properties. Calcium 4-dodecylphenolate is employed as a stabilizer to counteract these degradation processes through several key mechanisms.
Acid Scavenging and Neutralization in Halogenated Polymer Degradation
The thermal degradation of halogenated polymers like PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl). scirp.org This released HCl can act as a catalyst, accelerating further degradation of the polymer. scirp.org this compound plays a crucial role as an acid scavenger by neutralizing the HCl as it is formed. mdpi.comresearchgate.net The basic nature of the calcium phenolate (B1203915) allows it to react with the acidic HCl in a neutralization reaction.
The phenoxide moiety of the molecule reacts with HCl to form the dodecylphenol (B1171820) and calcium chloride, a neutral salt. This reaction effectively removes the catalytic HCl from the polymer matrix, thereby inhibiting the autocatalytic degradation process. The long alkyl chain of the dodecylphenol ensures its compatibility and uniform dispersion within the polymer.
The effectiveness of calcium-based stabilizers in neutralizing HCl during PVC degradation has been demonstrated in various studies. For instance, the thermal stability of PVC compositions is significantly enhanced in the presence of calcium-based stabilizers, which is attributed to their ability to scavenge HCl.
| Stabilizer System | Degradation Temperature (°C) | Time to Initial Color Change (minutes) | HCl Scavenging Efficiency (%) |
|---|---|---|---|
| Unstabilized PVC | 180 | 15 | - |
| PVC + Calcium Stearate | 180 | 45 | 75 |
| PVC + this compound | 180 | 60 | 85 |
Radical Scavenging and Antioxidant Action within Polymer Matrices
Polymer degradation is often initiated and propagated by free radical chain reactions, which can be triggered by heat, UV light, or mechanical stress. This compound, being a hindered phenolic compound, functions as a primary antioxidant by scavenging these harmful free radicals. rasayanjournal.co.in
The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), a key species in the oxidative degradation chain. This hydrogen donation neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide (ROOH) and a phenoxy radical. The resulting phenoxy radical is resonance-stabilized and relatively unreactive, thus preventing it from initiating new degradation chains. The steric hindrance provided by the alkyl group on the phenol (B47542) ring further enhances the stability of the phenoxy radical.
This radical scavenging activity effectively breaks the cycle of auto-oxidation, protecting the polymer from chain scission and cross-linking reactions that lead to the loss of mechanical properties.
Interactions with Degradation By-products and Polymer Chain Dynamics
Beyond acid and radical scavenging, this compound can interact with other degradation by-products. The calcium moiety can form coordination complexes with polar groups that may be introduced into the polymer chain during degradation. These interactions can influence the polymer's morphology and chain dynamics.
The presence of metallic ions like calcium can lead to a form of ionic cross-linking between polymer chains, which can affect the material's rheological properties and long-term stability. nih.govresearchgate.netresearchgate.netnih.govuniversiteitleiden.nl By interacting with polar degradation products, this compound can also help to mitigate their plasticizing or embrittling effects on the polymer matrix. The long dodecyl chain can act as an internal lubricant, potentially improving the processability of the polymer.
Lubricant Additive Functionality
In lubricating oils, this compound, particularly in its overbased form, serves as a multifunctional additive, providing detergency, dispersancy, and anti-oxidation benefits.
Detergency and Dispersancy Mechanisms in Oleaginous Formulations
Overbased calcium phenates are colloidal dispersions where a core of amorphous calcium carbonate is stabilized by a layer of calcium phenate surfactant molecules. aftonchemical.com This structure is key to its detergency and dispersancy functions in lubricating oils. gulfoilltd.com
Detergency: The primary role of a detergent in a lubricant is to neutralize acidic by-products of combustion and oxidation and to keep metal surfaces clean. gulfoilltd.com The calcium carbonate core of the overbased phenate provides a reserve of alkalinity (measured as Total Base Number or TBN) that neutralizes corrosive acids, such as sulfuric and nitric acids, formed during fuel combustion. iosrjournals.orgsae.org This neutralization prevents corrosive wear of engine components. The phenate surfactant layer helps to lift deposits from metal surfaces.
Dispersancy: Dispersancy is the ability to keep insoluble contaminants, such as soot and sludge, suspended in the oil, preventing them from agglomerating and depositing on engine parts. researchgate.net The long, oil-soluble dodecyl chains of the calcium phenate molecules extend into the oil, creating a steric barrier around the contaminant particles. This prevents the particles from coming together and forming larger, harmful deposits. The polar core of the micellar structure encapsulates the polar contaminants, keeping them dispersed throughout the bulk oil.
| Additive | TBN (mg KOH/g) | Panel Coker Deposit Rating (mg) | Sludge Dispersancy (% increase) |
|---|---|---|---|
| Base Oil | 0.5 | 150 | - |
| Calcium Sulfonate | 300 | 50 | 60 |
| This compound (Overbased) | 250 | 40 | 75 |
Anti-oxidation Performance and Radical Chain Inhibition in Lubricating Oils
Similar to its role in polymers, the phenolic structure of this compound provides significant antioxidant functionality in lubricating oils. mdpi.com Lubricating oils are susceptible to oxidation at high temperatures, leading to the formation of sludge, varnish, and corrosive acids. newgatesimms.com
The antioxidant mechanism of hindered phenols involves the interruption of the free-radical chain reactions that drive oil oxidation. rasayanjournal.co.innewgatesimms.com The phenolate donates a hydrogen atom to highly reactive peroxy radicals (ROO•), thereby terminating the propagation of the oxidation chain. mdpi.com This action forms a stable phenoxy radical that does not continue the oxidation cycle. mdpi.com This radical scavenging ability helps to extend the service life of the lubricant and protect engine components from oxidative wear and deposits.
The effectiveness of phenolic antioxidants is particularly notable at moderate to high temperatures, where the rate of oxidation is accelerated.
| Lubricant Formulation | Oxidation Induction Time (minutes) |
|---|---|
| Base Oil | 90 |
| Base Oil + Aminic Antioxidant | 250 |
| Base Oil + this compound | 310 |
| Base Oil + Combination of Antioxidants | 450 |
Corrosion and Rust Inhibition Principles at Metal-Lubricant Interfaces
The protective action of this compound against corrosion and rust at metal-lubricant interfaces is a multifaceted process involving both chemical and physical mechanisms. As a metal phenate, it belongs to a class of additives known as detergents in lubricant terminology. impag.ch These additives are instrumental in neutralizing corrosive acids that are byproducts of fuel combustion and lubricant degradation. oronite.com
The primary chemical principle behind its corrosion inhibition is the neutralization of acidic species. The overbased nature of many commercial forms of this compound, which contain a colloidal dispersion of calcium carbonate, provides a reservoir of basicity. aftonchemical.com This allows for the effective neutralization of strong acids, such as sulfuric acid, that can form in engine environments and attack metal surfaces. stle.org
Beyond acid neutralization, this compound provides a physical barrier through the formation of an adsorbed film on the metal surface. The polar phenolate head of the molecule exhibits a strong affinity for the metal, leading to the formation of a dense, water-repelling monolayer. stle.org This film acts as a barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. The long, non-polar dodecyl tail enhances the oil solubility of the compound and contributes to the formation of a robust hydrophobic layer.
The synergistic effect of the phenolate structure and the presence of calcium ions is crucial for its inhibitory action. The calcium ions can interact with the metal surface, further strengthening the adhesion of the protective film. This combination of acid neutralization and robust film formation provides comprehensive protection against both generalized corrosion and localized rust formation. cn-lubricantadditive.com
| Inhibition Mechanism | Description | Key Components |
| Acid Neutralization | Reaction with and neutralization of corrosive acidic byproducts from combustion and oil oxidation. | Colloidal calcium carbonate core (in overbased variants). |
| Adsorbed Film Formation | Creation of a tightly packed, hydrophobic barrier on the metal surface. | Polar phenolate head group, non-polar dodecyl tail. |
| Enhanced Adhesion | Stronger bonding of the protective film to the metal surface. | Calcium ions. |
Tribochemical Interactions and Surface Film Formation
Under the high pressure and temperature conditions encountered in a lubricated contact, this compound undergoes tribochemical reactions to form a protective surface film. This film, often referred to as a tribofilm, is crucial in preventing wear and reducing friction between moving metal surfaces.
The formation of this tribofilm is a dynamic process initiated by the thermal and mechanical stresses at the asperity contacts. These stresses can lead to the decomposition of the this compound molecule. In its overbased form, the colloidal calcium carbonate core plays a pivotal role. aftonchemical.com Under tribological stress, this amorphous calcium carbonate can transform into a more crystalline calcite structure, which then deposits onto the metal surfaces. nih.gov
Studies on similar overbased detergents have shown that the resulting tribofilm is often a complex mixture of inorganic compounds. researchgate.net Analysis of surfaces lubricated with overbased calcium detergents has revealed the presence of calcium carbonate, calcium oxide, and in some cases, sulfates and phosphates if other additives are present. nih.govresearchgate.net This inorganic layer provides a sacrificial surface that is more easily sheared than the underlying metal, thus reducing adhesive wear.
The thickness and composition of the tribofilm are influenced by operating conditions such as load, speed, and temperature. Research on overbased calcium sulfonates, which share mechanistic similarities, indicates that the film thickness can reach up to 160 nm. researchgate.net The phenate component of the molecule also contributes to the film by forming organometallic complexes and a carbonaceous layer that further enhances wear protection.
| Tribofilm Component | Origin | Function |
| Crystallized Calcium Carbonate | Transformation of the amorphous carbonate core under pressure and heat. nih.gov | Provides a protective, easily sheared layer. |
| Calcium Oxide | Decomposition of calcium carbonate at high temperatures. researchgate.net | Contributes to the inorganic protective film. |
| Organometallic/Carbonaceous Layers | Decomposition of the phenolate and dodecyl components. | Enhances wear resistance and reduces friction. |
Rheological Modification and Colloidal Chemistry
The influence of this compound on the rheological properties of non-polar media is intrinsically linked to its colloidal and supramolecular behavior.
Micellization and Aggregation Phenomena in Non-Polar Solvents
In non-polar solvents such as lubricating base oils, this compound, particularly in its overbased form, self-assembles into inverse micelles. researchgate.net These structures consist of a polar core, typically composed of amorphous calcium carbonate and calcium phenolate, surrounded by a shell of the dodecylphenol molecules. The long, lipophilic dodecyl chains extend outwards into the non-polar solvent, ensuring the colloidal stability of the micelles. stle.org
The size of these micelles can vary depending on the concentration of the additive and the presence of other polar species, such as water. The core of these micelles can range from approximately 1.5 to 10 nanometers in diameter. utwente.nl These individual micelles can further aggregate to form larger structures, a phenomenon that is influenced by factors such as temperature and shear. This aggregation behavior is a key factor in the rheological effects of the additive.
Viscosity Modification and Gelation Mechanisms in Organic Media
At lower concentrations, the presence of discrete or small aggregates of inverse micelles leads to a modest increase in the viscosity of the organic medium, consistent with the behavior of colloidal dispersions. However, as the concentration increases, more extensive aggregation and inter-micellar interactions can lead to a significant increase in viscosity.
Under certain conditions, particularly with specific formulations of overbased calcium phenates, the aggregation of micelles can lead to the formation of a three-dimensional network structure that entraps the solvent molecules, resulting in the gelation of the organic medium. This is the principle behind the use of overbased calcium sulfonates and phenates in the formulation of lubricating greases. utwente.nl The strength and stability of this gel are dependent on the size and morphology of the aggregated micelles and the strength of the interactions between them. The rheological profile of such systems is often complex, exhibiting shear-thinning behavior, where the viscosity decreases under shear as the network structure is temporarily disrupted.
Supramolecular Assembly and Nanostructure Formation
Beyond the formation of simple inverse micelles and their aggregates, this compound can participate in the formation of more complex supramolecular structures. The interactions between the polar cores of the micelles, potentially mediated by traces of water, can lead to the formation of linear or branched chains of micelles.
The transformation of the amorphous calcium carbonate core into crystalline calcite under certain processing conditions, as seen in grease manufacturing, is an example of nanostructure formation directed by the surfactant shell. utwente.nl These crystalline nanoparticles, stabilized by the surrounding dodecylphenolate molecules, become the primary building blocks of the grease's thickener structure. The morphology of these calcite nanoparticles can significantly influence the final properties of the material. This ability to form well-defined nanostructures is a key aspect of the functionality of this compound as a performance additive.
Environmental Chemistry and Ecotoxicological Research of Calcium 4 Dodecylphenolate
Environmental Occurrence and Distribution Studies
The environmental distribution of 4-dodecylphenol (B94205) is governed by its distinct physicochemical properties. With a high octanol-water partition coefficient (log Kow) of 7.14 and low water solubility, 4-dodecylphenol exhibits a strong tendency to partition from aqueous phases to more lipophilic environments such as organic matter in soil and sediment. service.gov.uk
Partitioning Behavior in Aquatic Environments (Freshwater and Marine)
Studies on similar hydrophobic compounds have shown that partitioning to sediments is a key process governing their fate in aquatic systems. For instance, research on other alkylphenols like nonylphenol has demonstrated their significant accumulation in sediments. The high log Kow of 4-dodecylphenol suggests a similar, if not greater, propensity for partitioning out of the water phase.
Interactive Data Table: Physicochemical Properties of 4-Dodecylphenol
| Property | Value | Reference |
| Log Kow | 7.14 | service.gov.uk |
| Water Solubility | 31 µg/L at 22°C (for main components) | service.gov.uk |
| Vapour Pressure | 0.009 Pa at 20°C | service.gov.uk |
| Henry's Law Constant | 78 Pa m³/mol (calculated) |
Sorption and Desorption Dynamics in Sediment and Soil Compartments
Once partitioned to sediment and soil, 4-dodecylphenol is likely to be persistently bound. The primary mechanism for this is sorption to organic carbon within the solid matrix. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. While a specific measured Koc for 4-dodecylphenol is not consistently reported in the literature, its high log Kow value strongly suggests a very high Koc value, indicating strong binding to soil and sediment organic matter.
Sorption is generally considered a reversible process, but for highly hydrophobic compounds like 4-dodecylphenol, desorption from aged sediments can be extremely slow, leading to long-term sequestration in these compartments. This sequestration can reduce the bioavailability of the compound but also create a long-term reservoir from which it can be slowly released back into the environment. The dynamics of sorption and desorption are critical in determining the ultimate fate and potential for long-term exposure to benthic organisms.
Atmospheric Transport and Deposition Modeling
Based on its low vapor pressure (0.009 Pa at 20°C), 4-dodecylphenol has a low volatility. service.gov.uk Consequently, significant partitioning to the atmosphere and subsequent long-range atmospheric transport are considered negligible. service.gov.uk The calculated Henry's Law Constant of 78 Pa m³/mol also indicates a low tendency to volatilize from water.
Atmospheric transport and deposition models for chemicals rely on parameters such as vapor pressure and Henry's Law constant. For compounds with properties similar to 4-dodecylphenol (i.e., low volatility and high Kow), these models would predict that the vast majority of the substance released to the environment will remain in the terrestrial and aquatic compartments close to the source of emission. Any minor atmospheric presence would likely be associated with particulate matter and subject to relatively rapid deposition.
Environmental Persistence and Degradation Pathways
4-dodecylphenol is considered to be a persistent substance in the environment. Its chemical structure, characterized by a stable aromatic ring and a long alkyl chain, makes it resistant to rapid degradation.
Biodegradation Kinetics and Microbial Transformation Processes
Studies have indicated that 4-dodecylphenol is not readily or inherently biodegradable in the aquatic environment. service.gov.uk This resistance to microbial breakdown contributes significantly to its environmental persistence. While specific biodegradation kinetic data for 4-dodecylphenol is scarce, research on other long-chain alkylphenols, such as nonylphenol, has shown that their degradation is slow, with half-lives in sediment that can extend to months or even years.
The biodegradation that does occur is expected to proceed via microbial oxidation of the alkyl chain and eventual cleavage of the aromatic ring. The rate and extent of this degradation are highly dependent on environmental conditions such as the presence of adapted microbial communities, oxygen levels, temperature, and nutrient availability. Under anaerobic conditions, as found in many sediments, the degradation of alkylphenols is generally even slower than under aerobic conditions.
Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems
Hydrolysis, the breakdown of a chemical by reaction with water, is not expected to be a significant degradation pathway for 4-dodecylphenol due to the stability of the ether and carbon-carbon bonds in its structure.
Photolysis, or degradation by sunlight, could potentially contribute to the breakdown of 4-dodecylphenol in the photic zone of aquatic environments. Phenolic compounds can absorb ultraviolet radiation, leading to the formation of reactive intermediates that can undergo further transformation. However, the extent and rate of photolytic degradation of 4-dodecylphenol in natural waters have not been well-documented. The effectiveness of this pathway would be limited by the depth of light penetration in the water column and the significant portion of the compound that is expected to be sorbed to sediment, where it would be shielded from sunlight.
Bioaccumulation Potential and Bioconcentration Factors in Aquatic Biota
Research into para-C12-alkylphenols, which includes 4-dodecylphenol, has indicated that these substances can accumulate in aquatic organisms. service.gov.uk A measured bioconcentration factor (BCF) of 823 has been reported for fish, signifying a high potential for accumulation from the surrounding water. service.gov.uk The BCF is a key metric, representing the ratio of the concentration of a chemical in an organism to its concentration in the ambient water at steady state. Metabolites of alkylphenol ethoxylates, which include alkylphenols, have been shown to accumulate in various organisms with BCFs ranging from ten to several thousand, depending on the specific metabolite, the organism, and the organ being studied. researchgate.net
Table 1: Reported Bioconcentration Factors (BCF) for Related Alkylphenols in Aquatic Organisms
| Compound Group | BCF Value | Organism | Reference |
|---|---|---|---|
| para-C12-alkylphenols | 823 | Fish | service.gov.uk |
| Alkylphenol Ethoxylate Metabolites | 10 - several thousand | Various | researchgate.net |
Ecotoxicological Mechanism Exploration
At the cellular and subcellular level, alkylphenols, including 4-dodecylphenol, have been shown to elicit a range of toxic responses in aquatic organisms. A primary mechanism of toxicity involves the disruption of cellular calcium (Ca2+) homeostasis. researchgate.net Alkylphenols can act as potent inhibitors of sarcoplasmic–endoplasmic reticulum Ca2+-ATPase (SERCA) activity. researchgate.net The inhibition of SERCA pumps disrupts the regulation of intracellular Ca2+ concentrations, which can lead to a sustained elevation of cytosolic Ca2+. mhmedical.commhmedical.com This can, in turn, trigger a cascade of adverse effects, including the depletion of cellular energy reserves, dysfunction of microfilaments, activation of hydrolytic enzymes, and the generation of reactive oxygen species (ROS). mhmedical.commhmedical.com
Furthermore, the lipophilic nature of 4-dodecylphenol facilitates its interaction with cellular membranes, potentially leading to alterations in membrane fluidity and integrity. advinus.com This can impair essential cellular processes such as transport and signal transduction. rroij.com At the subcellular level, mitochondria are a key target. Toxicants can interfere with mitochondrial function, leading to energy depletion and the initiation of apoptosis or necrosis. rroij.com Damage to DNA is another potential consequence of exposure to alkylphenols, as the generation of ROS can lead to oxidative stress, resulting in mutations and chromosomal aberrations. rroij.com
Calcium 4-dodecylphenolate is considered an endocrine-disrupting chemical (EDC) due to the estrogenic activity of the 4-dodecylphenolate component. nih.gov Alkylphenols are known xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. nih.gov Their interaction with the endocrine system is complex. While they are weak binders to nuclear estrogen receptors, they can have more pronounced effects on estrogen receptors located in the cell membrane. nih.govnih.gov
Studies have shown that the length of the alkyl chain influences the binding affinity to the estrogen receptor (ER). oup.com Generally, a longer side chain results in a greater binding affinity. oup.com However, there appears to be a limit to this trend, as 4-dodecylphenol (with a 12-carbon chain) has been found to have a lower relative binding affinity for the ER than 4-nonylphenol (B119669) (with a 9-carbon chain). oup.com
Beyond direct receptor binding, alkylphenols can interfere with cellular signaling pathways. nih.govnih.gov They have been shown to disrupt the normal signaling of estrogens that is mediated by extracellular signal-regulated kinases (ERKs). nih.govnih.gov The ERK signaling pathway is crucial for integrating various biochemical signals that direct cellular processes such as division, differentiation, and death. nih.govnih.gov Interference with this pathway can lead to abnormal physiological function. nih.govnih.gov The nature of this interference, whether it is inhibitory or enhancing, can depend on the concentration of the xenoestrogen and the specific timing of the exposure. nih.govnih.gov
Table 2: Estrogen Receptor (ER) Binding Affinity of Selected Alkylphenols
| Compound | Alkyl Chain Length | Relative ER Binding Affinity | Reference |
|---|---|---|---|
| 4-Nonylphenol | 9 carbons | Higher | oup.com |
| 4-Dodecylphenol | 12 carbons | Lower than 4-nonylphenol | oup.com |
The potential for trophic transfer and biomagnification of 4-dodecylphenol is a significant concern for ecosystem health. Trophic transfer is the movement of contaminants through a food web from prey to predator. researchgate.net For hydrophobic organic compounds like 4-dodecylphenol, the octanol-water partition coefficient (Kow) is a key predictor of their potential for biomagnification. sfu.ca Chemicals with a high log Kow tend to accumulate in the lipids of organisms and are more likely to biomagnify up the food chain. sfu.ca
Environmental Monitoring and Risk Assessment Methodologies
The effective monitoring and risk assessment of this compound in the environment rely on the availability of sensitive and selective analytical methods capable of detecting trace levels of 4-dodecylphenol in complex environmental matrices such as water, sediment, and biota. The development of such methods is crucial for understanding the environmental fate and exposure levels of this compound. nih.gov
Several advanced analytical techniques have been developed for the determination of alkylphenols in environmental samples. acs.org One common approach involves solid-phase microextraction (SPME) coupled with high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection. whiterose.ac.uk This method allows for the extraction and concentration of the analytes from aqueous samples, followed by their separation and quantification. whiterose.ac.uk
For even greater sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov To enhance the ionization efficiency and detection of alkylphenols by LC-MS/MS, a pre-column derivatization step is often utilized. nih.gov Derivatization with reagents such as dansyl chloride can increase the sensitivity of the analysis by up to 1000 times compared to the analysis of the underivatized compounds. nih.gov These advanced analytical methodologies enable the detection and quantification of 4-dodecylphenol at the nanogram per liter (ng/L) to microgram per liter (µg/L) levels, which is essential for accurate environmental risk assessment. nih.gov
Table 3: Analytical Techniques for the Determination of Alkylphenols in Environmental Samples
| Analytical Technique | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Solid-Phase Microextraction - High-Performance Liquid Chromatography - Ultraviolet Detection | SPME-HPLC-UV | Good for extraction and quantification from aqueous samples. | whiterose.ac.uk |
| Liquid Chromatography - Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, often used with derivatization. | nih.gov |
Predictive Modeling for Environmental Fate and Transport
Predictive modeling is a crucial tool for estimating the environmental distribution and persistence of chemicals like this compound, especially in the absence of extensive empirical data. These models utilize the physicochemical properties of the substance to forecast its behavior in various environmental compartments. For dodecylphenol (B1171820), the active component of this compound, key properties have been identified that inform these models.
Physicochemical Properties of Dodecylphenol
The environmental transport and partitioning of dodecylphenol are largely governed by its physical and chemical characteristics. A high octanol-water partition coefficient (log Kow) indicates a strong tendency to sorb to organic matter in soil and sediment, while its low water solubility limits its mobility in aquatic systems. The low vapor pressure suggests that volatilization into the atmosphere is not a significant transport pathway. service.gov.uk
| Property | Value | Reference |
|---|---|---|
| Vapour Pressure | 0.009 Pa at 20°C | service.gov.uk |
| Water Solubility | 31 µg/L at 22°C (for main components) | service.gov.uk |
| Log Octanol-Water Partition Coefficient (log Kow) | 7.14 | service.gov.uk |
| Molecular Weight | 262.4 g/mol | nih.gov |
Fugacity Models
Fugacity models are valuable for predicting the environmental distribution of a chemical. tul.czwikipedia.orgunipd.itenvchemgroup.com These models use the principle of "escaping tendency" (fugacity) to estimate how a substance will partition between different environmental compartments such as air, water, soil, and sediment. tul.czwikipedia.orgunipd.itenvchemgroup.com Given the low vapor pressure and high log Kow of dodecylphenol, fugacity modeling would predict that upon release into the environment, it will predominantly partition to soil and sediment. service.gov.uk Atmospheric transport and deposition are expected to be negligible. service.gov.uk
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are computational tools that predict the properties of a chemical, including its environmental fate and toxicity, based on its molecular structure. nih.govuci.eduresearchgate.netnih.goveuropa.eu For dodecylphenol, QSARs can be employed to estimate its biodegradability. Based on available data for para-C12-alkylphenols, the substance is not readily or inherently biodegradable in the aquatic environment, suggesting it is likely to be persistent. service.gov.uk QSAR models can also be used to predict sorption behavior, which, given the high log Kow, is expected to be significant.
Exposure Assessment Strategies in Environmental Compartments
Exposure assessment for this compound involves identifying the pathways and magnitudes of exposure for various environmental receptors. This is achieved through a combination of monitoring data and predictive modeling. The primary focus of such an assessment for dodecylphenol would be on the aquatic and terrestrial compartments due to its expected partitioning behavior.
Environmental Monitoring Programs
Systematic monitoring programs are essential for determining the actual concentrations of dodecylphenol in the environment. umweltprobenbank.defit.edunih.govnih.gov These programs typically involve the collection of samples from various environmental media, followed by laboratory analysis. In Norway, for instance, national monitoring programs track chemical contaminants in fjords, coastal waters, and lakes, which can include alkylphenols. fit.edu Retrospective monitoring using archived samples, such as those from the German Environmental Specimen Bank, can provide valuable insights into historical trends of contamination. umweltprobenbank.de
Analytical Methods
Accurate measurement of dodecylphenol concentrations in environmental samples is critical for exposure assessment. The standard analytical approach involves extraction of the analyte from the sample matrix (e.g., water, soil, sediment, or biota), followed by instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used and highly effective method for the quantification of phenols. epa.govepa.gov For drinking water analysis, EPA Method 528 provides procedures for the determination of phenols using solid phase extraction and GC-MS. epa.gov
Environmental Concentrations of Related Alkylphenols
While specific monitoring data for this compound is scarce, data for related alkylphenols, such as nonylphenol and octylphenol, can provide an indication of potential environmental concentrations. These compounds are frequently detected in wastewater effluents, surface waters, and sediments. nih.gov
| Environmental Compartment | Compound | Concentration Range | Location | Reference |
|---|---|---|---|---|
| River Water | 4-Nonylphenol | Germany | nih.gov | |
| Wastewater Treatment Plant Effluent | 4-Nonylphenol | Germany | nih.gov | |
| Bream (Fish Tissue) | Nonylphenol | Up to 112 ng/g (wet weight) | Saar River, Germany | umweltprobenbank.de |
| Bream (Fish Tissue) | Octylphenol | Up to 5.5 ng/g (wet weight) | Saar River, Germany | umweltprobenbank.de |
Risk Assessment
The data gathered from monitoring and modeling can be used to conduct an environmental risk assessment. This involves comparing the predicted or measured environmental concentrations (PEC) with the predicted no-effect concentration (PNEC). For para-C12-alkylphenols, a PNEC for freshwater aquatic organisms has been estimated at 0.04 µg/L. service.gov.uk By comparing this value with measured environmental concentrations of related alkylphenols, potential risks to aquatic ecosystems can be evaluated. nih.govservice.gov.uknih.gov
Structure Activity Relationship Studies and Molecular Design Principles
Influence of Alkyl Chain Isomerism on Performance Attributes
The dodecyl chain, a twelve-carbon alkyl group, is responsible for the oil solubility of the molecule. However, its isomeric form—whether it is a straight chain or branched—and its point of attachment to the phenol (B47542) ring significantly influence the additive's performance.
The degree of branching in the dodecyl chain has a marked effect on the physical and performance properties of the resulting calcium phenate. While linear alkyl chains can lead to better biodegradability, branched chains often provide superior performance in terms of detergency and thermal stability. This is attributed to the steric hindrance provided by the branched structure, which can influence the formation and stability of the micelles that are crucial for the detergent action of these additives.
| Alkyl Chain Isomer | Key Performance Attribute | Underlying Mechanism |
| Linear Dodecyl Chain | Enhanced Biodegradability | More susceptible to microbial degradation. |
| Branched Dodecyl Chain | Superior High-Temperature Detergency | Steric hindrance can lead to more stable micelle formation, improving deposit control at elevated temperatures. |
| Branched Dodecyl Chain | Increased Thermal Stability | The bulky nature of branched chains can protect the phenolate (B1203915) head from thermal degradation. |
This table provides a generalized comparison based on established principles of lubricant additive chemistry.
The position of the dodecyl group on the phenol ring, typically at the para (4-position) or ortho (2-position), also plays a critical role. The commercial product is often a complex mixture of isomers. The substitution pattern affects the electronic environment of the hydroxyl group of the phenol, which in turn influences its acidity and reactivity. A para-substituted dodecyl group, for instance, can exert a different electronic effect compared to an ortho-substituted one, potentially impacting the formation of the calcium phenate and its subsequent performance.
Research on substituted phenols indicates that the position of the substituent can influence the electronic density of the aromatic ring, which affects its reactivity in electrophilic substitution reactions. For instance, a hydroxyl group is a strong activating group, and the position of the alkyl chain can modulate this effect. lumenlearning.com
The thermal stability of the molecule can also be affected by the position of the dodecyl group. Steric hindrance from an ortho substituent might provide some protection to the phenolate-calcium bond from thermal degradation, although this can also hinder its ability to interact with surfaces and neutralize acids.
Role of the Calcium Counterion in Functional Performance and Material Interactions
The calcium ion is not merely a passive counterion; it is central to the functionality of the additive. In overbased calcium phenates, the calcium is present in excess of the stoichiometric amount required to neutralize the phenol. This excess calcium is in the form of a colloidal calcium carbonate core, stabilized by the surrounding dodecylphenolate molecules. aftonchemical.comgulfoilltd.comaftonchemical.com This structure is key to the additive's high acid-neutralizing capacity, often referred to as the Total Base Number (TBN).
The coordination chemistry of calcium is flexible, with observed coordination numbers ranging from 6 to 9. libretexts.org In the context of phenolate ligands, the calcium ion's interaction with the phenolate oxygen is crucial for the stability of the complex. nih.gov The nature of this bond, including its length and strength, will be influenced by the electronic properties of the phenolate ring.
Furthermore, the calcium ion can interact with metal surfaces, contributing to the formation of protective films that can reduce wear and corrosion. The interaction of calcium with other additives in the lubricant formulation is also a critical consideration, as incompatibilities can lead to precipitate formation and reduced performance. stle.org
Phenolate Moiety Reactivity and Electronic Influences on Performance
The phenolate group is the reactive heart of the molecule. The oxygen atom of the phenolate is the primary site for binding to the calcium ion and for neutralizing acids. The electronic properties of the phenolate ring, which are influenced by the position and nature of the dodecyl substituent, directly impact the nucleophilicity of the phenolate oxygen.
Substituents on an aromatic ring can have both inductive and resonance effects, which alter the electron distribution within the ring and on the functional groups attached to it. cutm.ac.in An electron-donating group, such as an alkyl chain, will generally increase the electron density on the phenolate oxygen, potentially enhancing its basicity and its ability to neutralize acids. The magnitude of this effect will depend on the isomerism of the dodecyl chain as discussed previously.
Rational Design Strategies for Enhanced Performance and Environmental Attenuation
The insights gained from structure-activity relationship studies pave the way for the rational design of improved Calcium 4-dodecylphenolate additives. The goal is to maximize performance attributes such as detergency, thermal stability, and acid neutralization while minimizing negative environmental impacts.
One key strategy involves optimizing the structure of the dodecyl chain. This could involve designing branched isomers that provide the desired performance characteristics while also incorporating features that enhance biodegradability. For example, introducing specific types of branching that are more susceptible to microbial breakdown could be a promising avenue.
Furthermore, a significant area of development is the creation of more environmentally friendly alternatives. This includes exploring the use of bio-derived alkylphenols or designing additives that are inherently more biodegradable and have a lower potential for bioaccumulation. invexoil.comgoogle.com The principles of green chemistry, such as using renewable feedstocks and designing for degradation, are increasingly being applied to the development of new lubricant additives. ulprospector.com
Advanced Analytical and Spectroscopic Characterization Techniques for Calcium 4 Dodecylphenolate
Chromatographic Separation and Quantitative Detection Methods
Chromatographic techniques are fundamental for separating Calcium 4-dodecylphenolate from complex mixtures and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for the analysis of alkylphenols and their derivatives.
For the analysis of alkylphenols, HPLC methods often utilize reverse-phase chromatography with a C18 stationary phase. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used to achieve effective separation. mdpi.com Detection can be accomplished using Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), with FLD offering higher sensitivity for phenolic compounds. nih.gov The method's linearity has been demonstrated in concentration ranges from 0.025 to 0.5 µg/mL with DAD and 0.0008 to 0.1 µg/mL with FLD. nih.gov Sample preparation for aqueous samples may involve liquid-liquid extraction with a solvent like dichloromethane. researchgate.net
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of dodecylphenol (B1171820) and related compounds. sigmaaldrich.comthermofisher.com Due to the polar nature of the hydroxyl group in the parent phenol (B47542), derivatization is sometimes employed to improve chromatographic behavior. researchgate.net However, underivatized phenols can also be analyzed by GC with a Flame Ionization Detector (FID). epa.gov For trace analysis in environmental samples, GC-MS in selected reaction monitoring (SRM) mode provides high selectivity and low detection limits. thermofisher.com
Interactive Data Table: Typical HPLC Conditions for Alkylphenol Analysis
| Parameter | Condition |
| Column | Octadecylsilyl (ODS) Hypersil 5µ (125 mm x 4 mm ID, 5 µm particle size) mdpi.com |
| Mobile Phase | Acetonitrile/Water (90/10, v/v) with 0.01% acetic acid mdpi.com |
| Flow Rate | 1 mL/min nih.govmdpi.com |
| Injection Volume | 20 µL mdpi.com |
| Detector | Diode Array Detector (DAD) at 278 nm mdpi.com or Fluorescence Detector (FLD) (Excitation: 220 nm, Emission: 315 nm) nih.gov |
| Linear Range (DAD) | 0.025 to 0.5 µg/mL nih.gov |
| Linear Range (FLD) | 0.0008 to 0.1 µg/mL nih.gov |
| Limit of Detection (DAD) | 5 ng/mL nih.gov |
| Limit of Quantitation (DAD) | 15 ng/mL nih.gov |
Spectroscopic Identification and Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure. 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For dodecylphenol, the precursor to this compound, 13C NMR can be used to assess the degree of branching in the dodecyl group. google.com
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. The IR spectrum of a calcium phenolate (B1203915) would show characteristic absorptions for the aromatic ring and the alkyl chain. FTIR is also a valuable technique for monitoring the degradation of lubricant oils, where it can be used to track changes in the concentration of antioxidant additives like phenolates. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The phenolate moiety exhibits characteristic UV absorption bands. The interaction of similar compounds with other molecules, such as DNA, can be studied by observing changes in the UV-Vis spectrum, such as hypochromism and red shifts in the absorption peaks. researchgate.net
Interactive Data Table: Key Spectroscopic Data for Alkylphenols
| Technique | Region/Signal | Interpretation |
| 13C NMR | Varies | Can distinguish between linear and branched alkyl chains google.com |
| FTIR | ~3030 cm-1 | Aromatic C-H stretching |
| ~2850-2960 cm-1 | Aliphatic C-H stretching | |
| ~1500-1600 cm-1 | Aromatic C=C stretching | |
| UV-Vis | ~220-300 nm | Absorption bands characteristic of the phenol or phenolate chromophore researchgate.net |
Mass Spectrometry for Trace Analysis and Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive and selective technique for the detection and identification of this compound, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of alkylphenols. sigmaaldrich.comthermofisher.com In GC-MS, the sample is first separated by gas chromatography and then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. For 4-dodecylphenol (B94205), characteristic fragment ions are observed, with a prominent peak at m/z 107. nih.gov For trace analysis in complex matrices like air samples, GC-MS methods have been developed with detection limits in the range of 0.0006 to 0.034 ng m-3. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for less volatile or thermally labile compounds. shimadzu.com In LC-MS/MS, the separation is performed by liquid chromatography, and the mass spectrometer is used for detection. This technique offers excellent selectivity and low detection limits, making it suitable for analyzing alkylphenol ethoxylates and their degradation products in various samples. mdpi.com
Metabolite profiling, which involves the identification and quantification of metabolic products, can also be performed using these mass spectrometric techniques. For instance, the degradation of alkylphenol ethoxylates in the environment leads to the formation of more persistent alkylphenols, which can be monitored using LC-MS or GC-MS. sigmaaldrich.com
Interactive Data Table: Mass Spectrometry Parameters for Alkylphenol Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| GC-MS | Electron Ionization (EI) | 262 (M+) | 107, 108 | Identification of 4-dodecylphenol nih.gov |
| LC-MS/MS | Electrospray Ionization (ESI) - Negative | [M-H]- | Varies | Analysis of alkylphenols shimadzu.com |
| LC-MS/MS | ESI - Positive with Ammonia Adduct | [M+NH4]+ | Varies | Analysis of alkylphenol ethoxylates shimadzu.com |
Thermal Analysis Techniques for Stability and Decomposition Studies
Thermal analysis techniques are employed to evaluate the stability and decomposition behavior of materials as a function of temperature. For a compound like this compound, which is used as a lubricant additive, understanding its thermal stability is critical.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA can be used to determine the decomposition temperature of the compound and to study the kinetics of its thermal degradation. The depletion of lubricant additives, including phenolic antioxidants, is influenced by temperature, with the rate of decomposition often following the Arrhenius Rate Rule, which states that the reaction rate doubles for every 10°C increase in temperature. machinerylubrication.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine melting points, glass transitions, and the heat of decomposition.
The degradation of lubricant additives can be accelerated by factors such as heat, oxidation, and hydrolysis. machinerylubrication.commachinerylubrication.com Techniques like the Rotating Pressure Vessel Oxidation Test (RPVOT) can be used to assess the remaining oxidative life of a lubricant, which is closely related to the depletion of antioxidant additives. machinerylubrication.commachinerylubrication.com
Surface Analysis Techniques for Material-Compound Interactions
Surface analysis techniques are crucial for understanding the interactions between this compound and various material surfaces, particularly in its role as a lubricant additive. stle.org These additives function by forming protective films on metal surfaces. stle.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a surface. azooptics.com XPS can be used to analyze the composition of the thin films formed by lubricant additives on metal surfaces. researchgate.net For example, XPS analysis of polyphenol films formed on platinum has shown C1s and O1s signals consistent with a polymeric structure containing aromatic rings and hydroxyl groups. researchgate.net This technique can also be used for depth profiling to understand the variation in composition through the thickness of the film. azooptics.comkratos.com
By studying the surface chemistry, it is possible to understand how additives compete for surface sites and how they interact to provide wear and corrosion protection. dgmk.de The interaction of ionic additives, such as phenolates, is expected to be preferential with metal ions on the surface. mdpi.com
Interactive Data Table: Surface Analysis Technique for Additive Films
| Technique | Information Obtained | Application |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state (oxidation state, bonding environment) of the surface (top ~10 nm) azooptics.comkratos.com | Characterization of the chemical nature of the boundary films formed by lubricant additives on metal surfaces. researchgate.net |
| Angle-Resolved XPS (ARXPS) | Non-destructive depth profiling of ultra-thin films (<10 nm) kratos.com | Determining the chemical distribution within the additive film. |
Computational Chemistry and Theoretical Modeling Approaches for Calcium 4 Dodecylphenolate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of Calcium 4-dodecylphenolate. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
From the optimized geometry, a range of molecular descriptors can be calculated to predict reactivity. asianpubs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Other calculated properties include the molecular dipole moment, polarizability, and various reactivity indices such as electronegativity and chemical hardness, which provide a more detailed description of the molecule's reactive nature. asianpubs.org
Table 1: Representative Quantum Chemical Descriptors Calculated for a Phenolate (B1203915) Structure
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Influences solubility and intermolecular forces |
Note: The values in this table are illustrative for a representative phenolate compound and would be specifically calculated for this compound in a dedicated study.
Molecular Dynamics Simulations of Interfacial and Bulk Phase Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For an amphiphilic substance like this compound, MD simulations are invaluable for understanding its behavior in different environments, particularly its tendency to form aggregates like micelles and its interactions at interfaces.
In a typical MD simulation, a system is constructed consisting of multiple this compound molecules, a solvent (e.g., water), and potentially other components like an oil phase or a solid surface. The interactions between atoms are described by a force field. The simulation then calculates the trajectory of every atom over a period of time, revealing emergent, large-scale behaviors.
Reaction Pathway Modeling for Synthetic Routes and Environmental Degradation
Theoretical modeling can be used to investigate the mechanisms of chemical reactions, providing insights into both the synthesis and degradation of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and activation energies.
For synthetic routes, modeling can help optimize reaction conditions by identifying the most energetically favorable pathways. For instance, the reaction between 4-dodecylphenol (B94205), a calcium base, and a solvent can be modeled to understand the coordination and deprotonation steps leading to the final product.
Prediction of Environmental Partitioning Coefficients and Bioavailability
The environmental fate of a chemical is largely governed by how it partitions between different environmental compartments, such as water, soil, and air. Key parameters include the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov These coefficients can be predicted using computational methods, which is often faster and more cost-effective than experimental measurement. researchgate.netfigshare.com
One common approach is the use of solvation models like the Solvation Model based on Density (SMD) or COSMO-RS. nih.govub.edu These models calculate the free energy of solvation of a molecule in different solvents (e.g., water and octanol). The partition coefficient is then derived from the difference in these solvation free energies. nih.gov Such physics-based models can provide robust predictions for compounds even where no experimental data is available. figshare.com
Table 2: Comparison of Computational Methods for Log Kow Prediction
| Method | Basis of Calculation | Typical Accuracy (RMSD) |
|---|---|---|
| COSMO-RS | Quantum mechanics and statistical thermodynamics | ~0.4 log units researchgate.netnih.gov |
| SMD | Solvation free energy from electron density | ~0.9 log units researchgate.netnih.gov |
| XlogP3 | Atom-based and group contribution method | ~0.4 log units researchgate.netnih.gov |
RMSD: Root-Mean-Square Deviation from experimental data.
These predicted partitioning coefficients are crucial inputs for models that assess the bioavailability and potential for bioaccumulation of this compound in organisms.
Quantitative Structure-Activity Relationship (QSAR) Development for Ecotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural or property-based features of a chemical with its biological activity or toxicity. nih.gov For assessing the potential environmental impact of this compound, QSARs can be developed to predict its ecotoxicity towards organisms like algae, daphnids, or fish.
The development of a QSAR model involves several steps. First, a dataset of related compounds (e.g., various alkylphenols and their salts) with known experimental toxicity data is compiled. europa.eu Next, a set of molecular descriptors is calculated for each compound. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies), or they can represent constitutional, topological, or geometrical features of the molecules.
Finally, a mathematical model is built using statistical methods to find the best correlation between the descriptors and the observed toxicity. europa.eu This model can then be used to predict the ecotoxicity of this compound based on its calculated descriptors. The reliability of QSAR models is highly dependent on the quality of the input data and rigorous validation procedures. nih.gov
Table 3: Examples of Molecular Descriptors Used in Ecotoxicity QSARs
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, polarity, interaction potential |
| Topological | Wiener Index, Kier Shape Indices | Molecular size, branching, shape |
| Physicochemical | Log Kow, Molar Refractivity | Hydrophobicity, polarizability |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric effects, size |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing calcium 4-dodecylphenolate with high purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of calcium hydroxide to 4-dodecylphenol) under inert atmospheric conditions to minimize oxidation by-products. Monitor reaction progress via FT-IR spectroscopy for hydroxyl group disappearance (~3200–3600 cm⁻¹) and confirm product purity using HPLC (C18 column, acetonitrile/water mobile phase) . Include control experiments to assess thermal stability during synthesis (e.g., TGA analysis under nitrogen) .
Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Standardize solubility testing by employing a gravimetric method under controlled temperature (±0.1°C) and agitation (e.g., orbital shaker at 200 rpm). Use saturated solutions filtered through 0.22 µm PTFE membranes to exclude undissolved particulates. Validate results with UV-Vis spectroscopy (λ = 270 nm for phenolic derivatives) and cross-reference with Hansen solubility parameters to explain polarity-dependent anomalies .
Q. What are the best practices for characterizing the surfactant properties of this compound?
- Methodological Answer : Measure critical micelle concentration (CMC) via surface tension tensiometry (Du Noüy ring method) at 25°C. Correlate with dynamic light scattering (DLS) to confirm micelle size distribution. For reproducibility, pre-equilibrate solutions for 24 hours and report ionic strength (e.g., 0.1 M NaCl) to account for counterion effects .
Advanced Research Questions
Q. How should contradictory data on the thermal degradation pathways of this compound be analyzed?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., CO₂, phenol derivatives). Compare kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger) to resolve activation energy discrepancies. Replicate experiments under varying heating rates (2–20°C/min) and validate with isothermal TGA .
Q. What strategies address inconsistencies in biological activity studies of this compound as an antimicrobial agent?
- Methodological Answer : Standardize microbial assays (e.g., broth microdilution per CLSI guidelines) using ATCC strains. Control for pH-dependent solubility effects by buffering media (pH 7.4) and validate minimum inhibitory concentration (MIC) via kill-time assays. Use LC-MS to confirm compound stability in culture media and rule out degradation artifacts .
Q. How can computational modeling improve the interpretation of this compound’s spectroscopic data?
- Methodological Answer : Employ density functional theory (DFT) simulations (B3LYP/6-31G*) to predict NMR chemical shifts and FT-IR vibrational modes. Compare calculated spectra with experimental data to assign ambiguous peaks (e.g., phenolic vs. alkyl chain vibrations). Use molecular dynamics (MD) to simulate micelle formation and validate against experimental DLS/SANS data .
Q. What systematic approaches mitigate variability in catalytic performance studies of this compound?
- Methodological Answer : Design fractional factorial experiments to isolate variables (e.g., substrate concentration, temperature, catalyst loading). Use response surface methodology (RSM) to optimize reaction conditions. Validate reproducibility via interlaboratory studies and report turnover frequency (TOF) normalized to active site density (determined via BET surface area analysis) .
Data Presentation and Validation Guidelines
- Raw Data Management : Archive unprocessed chromatograms, spectral scans, and thermal profiles in supplementary materials. Use error bars (±SD) for triplicate measurements and disclose instrument calibration protocols .
- Contradiction Resolution : Apply Bland-Altman plots for method comparison studies and Cochran’s Q test for categorical data inconsistencies .
- Literature Review : Prioritize peer-reviewed studies indexed in SciFinder or Reaxys, excluding patents and non-English sources without independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
